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molecular formula C8H6FNO5 B1400274 3-Fluoro-5-methoxy-4-nitrobenzoic acid CAS No. 1137869-93-2

3-Fluoro-5-methoxy-4-nitrobenzoic acid

Cat. No. B1400274
M. Wt: 215.13 g/mol
InChI Key: PXQRXFVLYSGNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096624B2

Procedure details

The title compound was prepared using the procedure from Compound 130E (2-fluoro-5-methoxy-4-nitrobenzoic acid) with 3-fluoro-5-methoxy-4-nitrobenzoic acid (Compound 146E). 1H NMR (CDCl3, 400 MHz): δ=3.95 (s, 3 H), 4.76 (s, 2 H), 6.81-6.86 (m, 1 H), 6.88 (s, 1 H). MS (ES+): m/z 202.05 [MH+] (TOF, polar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=C([N+]([O-])=O)C(OC)=CC=1C(O)=O.[F:16][C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([O:29][CH3:30])[C:25]=1[N+:26]([O-:28])=[O:27])[C:20](O)=[O:21]>>[F:16][C:17]1[CH:18]=[C:19]([CH2:20][OH:21])[CH:23]=[C:24]([O:29][CH3:30])[C:25]=1[N+:26]([O-:28])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1[N+](=O)[O-])OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1[N+](=O)[O-])OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1[N+](=O)[O-])OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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